![molecular formula C27H58BrOP B14241003 Tributyl[(tetradecyloxy)methyl]phosphanium bromide CAS No. 270911-12-1](/img/structure/B14241003.png)
Tributyl[(tetradecyloxy)methyl]phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tributyl[(tetradecyloxy)methyl]phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(tetradecyloxy)methyl]phosphanium bromide typically involves the reaction of tributylphosphine with tetradecyloxy methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and filtration to obtain a high-purity product. The use of automated systems and quality control measures ensures consistent production and adherence to safety standards.
化学反应分析
Types of Reactions
Tributyl[(tetradecyloxy)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are often conducted in anhydrous solvents under inert conditions.
Substitution: Nucleophiles such as chloride, iodide, or other anions can be used for substitution reactions. These reactions are usually performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学研究应用
Tributyl[(tetradecyloxy)methyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions. Its unique properties make it suitable for facilitating various chemical transformations.
Biology: The compound is used in the study of biological membranes and as a reagent in biochemical assays. Its ability to interact with biological molecules makes it valuable in research.
Medicine: this compound is explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
作用机制
The mechanism of action of Tributyl[(tetradecyloxy)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form electrostatic interactions with negatively charged species, facilitating various chemical reactions. The compound can also participate in redox reactions, influencing the oxidation state of other molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis, biological interactions, or therapeutic effects.
相似化合物的比较
Similar Compounds
- Tributyl(methyl)phosphonium dimethyl phosphate
- Trihexyl tetradecyl phosphonium bromide
- Methyltri-n-butylphosphonium dimethylphosphate
Uniqueness
Tributyl[(tetradecyloxy)methyl]phosphanium bromide stands out due to its unique combination of a tributylphosphine core with a tetradecyloxy methyl group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill. Its ability to undergo various chemical reactions and its versatility in different fields highlight its uniqueness.
属性
CAS 编号 |
270911-12-1 |
|---|---|
分子式 |
C27H58BrOP |
分子量 |
509.6 g/mol |
IUPAC 名称 |
tributyl(tetradecoxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C27H58OP.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-28-27-29(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
WBDUCVNJGPZYLZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCOC[P+](CCCC)(CCCC)CCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
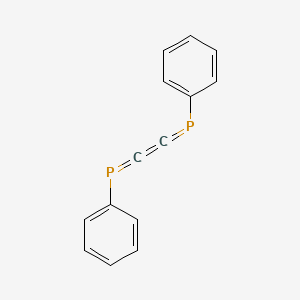

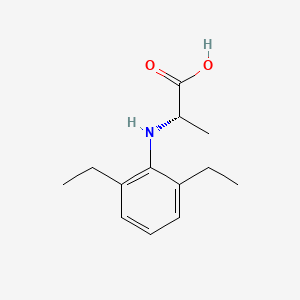
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
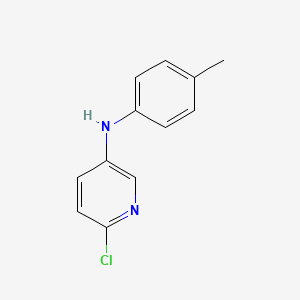

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
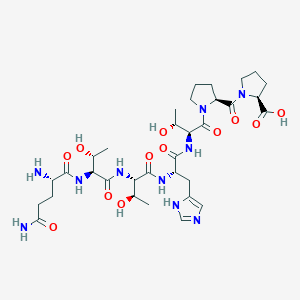
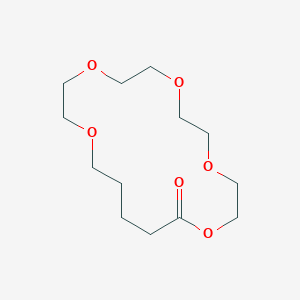
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
